1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME
Description
Historical Context and Evolution of Pyrrole (B145914) Chemistry
The journey of pyrrole chemistry began in 1834 when it was first identified as a component of coal tar. nist.gov Its name, derived from the Greek "pyrrhos" meaning fiery, alludes to the red color it imparts to pine wood when treated with hydrochloric acid. The fundamental structure of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, was a subject of intense study throughout the 19th century.
A pivotal moment in the evolution of pyrrole chemistry was the discovery of its presence in vital natural products. The pyrrole ring forms the core of the porphyrin macrocycle in heme, the oxygen-carrying component of hemoglobin, and in chlorophyll, the molecule essential for photosynthesis. This biological significance spurred extensive research into the synthesis and reactivity of pyrrole and its derivatives. Today, pyrrole chemistry is a cornerstone of organic synthesis, with applications ranging from materials science to the development of pharmaceuticals. mdpi.commdpi.com
Significance of Oxime Functional Groups in Organic and Bioorganic Chemistry
The oxime functional group, characterized by the R¹R²C=NOH moiety, has been a subject of chemical investigation since the late 19th century. Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). Their significance in organic chemistry is multifaceted. They serve as crucial intermediates in various transformations, including the Beckmann rearrangement to form amides, and can be readily converted to other functional groups like amines and nitriles.
In the realm of bioorganic chemistry, oximes have demonstrated considerable importance. They are found in a number of biologically active compounds and are utilized as versatile tools in bioconjugation techniques for labeling proteins and other biomolecules. Furthermore, certain oxime-containing compounds have been investigated for their potential as antidotes and in other therapeutic applications.
Overview of 1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME as a Versatile Chemical Scaffold
This compound, with the chemical formula C₆H₈N₂O, integrates the electron-rich aromatic pyrrole ring with the nucleophilic and geometrically interesting oxime group. echemi.com This combination suggests a molecule with a rich and varied reactivity profile, making it a versatile scaffold for chemical synthesis. The pyrrole moiety can participate in electrophilic substitution reactions, while the oxime group offers sites for further functionalization, including alkylation, acylation, and rearrangement reactions.
Below is a table summarizing some of the known properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | echemi.com |
| Molecular Weight | 124.14 g/mol | echemi.com |
| CAS Number | 63547-59-1 | echemi.comguidechem.comlookchem.comchemicalbook.com |
| Boiling Point | 230°C | echemi.com |
| Density | 1.16 g/cm³ | echemi.com |
This data is based on available chemical supplier information and may not represent comprehensively validated experimental results.
The synthesis of this compound typically proceeds via the reaction of its ketone precursor, 1-(1H-pyrrol-2-yl)ethanone, with hydroxylamine. mdpi.com This straightforward synthetic route makes the compound and its potential derivatives readily accessible for further investigation.
Current Research Landscape and Academic Interest in Pyrrole-Oxime Hybrids
The academic and industrial interest in hybrid molecules that combine different pharmacophores is a growing trend in medicinal chemistry. Pyrrole-containing compounds have been extensively reviewed for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The pyrrole scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with various biological targets. mdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c1-5(8-9)6-3-2-4-7-6/h2-4,7,9H,1H3 |
InChI Key |
NIJWUHUBFCJIHK-UHFFFAOYSA-N |
SMILES |
CC(=NO)C1=CC=CN1 |
Canonical SMILES |
CC(=NO)C1=CC=CN1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1h Pyrrol 2 Yl Ethan 1 Oneoxime and Its Derivatives
Established Synthetic Pathways for 1-(1H-PYRROL-2-YL)ETHAN-1-ONE OXIME
The most conventional and established method for synthesizing 1-(1H-pyrrol-2-yl)ethan-1-one oxime involves the direct condensation of its corresponding ketone precursor, 2-acetylpyrrole (B92022) (also known as 1-(1H-pyrrol-2-yl)ethan-1-one), with hydroxylamine (B1172632). mdpi.comnih.gov This reaction is a standard procedure for the formation of oximes from ketones and aldehydes.
The general reaction involves treating 2-acetylpyrrole with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the liberated hydrochloric acid. orgsyn.orgresearchgate.net The reaction mixture is typically stirred at a controlled temperature to facilitate the formation of the oxime. orgsyn.org The final product can then be isolated and purified using standard laboratory techniques like recrystallization or chromatography. researchgate.net
The precursor, 2-acetylpyrrole, is commercially available but can also be synthesized through various routes. matrix-fine-chemicals.comnist.govnih.gov One notable method is a one-pot, two-step protocol starting from N-propargylic β-enaminones, which rearrange in the presence of zinc chloride to yield a diverse range of 2-acetyl-1H-pyrroles. nih.gov
Table 1: General Reaction for the Synthesis of 1-(1H-PYRROL-2-YL)ETHAN-1-ONE OXIME
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 2-Acetylpyrrole | Hydroxylamine Hydrochloride | Pyridine, 50°C | 1-(1H-PYRROL-2-YL)ETHAN-1-ONE OXIME |
Strategies for Functionalization of the Pyrrole (B145914) Moiety in 1-(1H-PYRROL-2-YL)ETHAN-1-ONE OXIME Analogs
The synthesis of analogs of 1-(1H-pyrrol-2-yl)ethan-1-one oxime with modified pyrrole rings is crucial for developing new compounds with tailored properties. These strategies typically involve synthesizing a functionalized pyrrole precursor which is then converted to the corresponding oxime.
Several methods exist for creating substituted pyrroles. An acid-catalyzed rearrangement of furyl-tethered oxime esters provides a novel route to functionalized 2,4-di(het)arylpyrroles. urfu.ru Another approach involves the reaction of acylethynylpyrroles with tosylmethylisocyanide to produce functionalized 2,3'-bipyrroles. nih.gov
Furthermore, multicomponent reactions offer an efficient way to synthesize highly substituted pyrroles. For instance, a one-pot reaction of aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds can yield tetra- and penta-substituted 2-aminopyrroles. nih.gov These aminopyrroles represent a valuable class of precursors for further functionalization.
Commercially available or synthetically accessible substituted 2-acetylpyrroles also serve as direct precursors for analogs. Examples include:
2-chloro-1-(1H-pyrrol-3-yl)ethan-1-one sigmaaldrich.com
2-(methylamino)-1-(1H-pyrrol-2-yl)ethan-1-one sigmaaldrich.com
1-(1-methyl-1H-pyrrol-2-yl)ethanone bldpharm.com
1-(1-ethyl-1H-pyrrol-2-yl)ethanone bldpharm.com
These substituted ketones can then undergo oximation as described in section 2.1 to yield the desired functionalized oxime analogs.
Derivatization Approaches at the Oxime Nitrogen
The oxime functional group itself can be readily derivatized to form oxime ethers and esters. These derivatives often exhibit unique chemical and physical properties. mdpi.com
Synthesis of Oxime Ether Derivatives
Oxime ethers are typically synthesized through the O-alkylation of the parent oxime. nih.gov This reaction is generally carried out by treating 1-(1H-pyrrol-2-yl)ethan-1-one oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. acs.org The base deprotonates the oxime's hydroxyl group, forming an oximate anion that then acts as a nucleophile, attacking the alkyl halide to form the ether linkage. A variety of alkyl, allyl, and propargyl groups can be introduced using this method. acs.org
Table 2: General Synthesis of Oxime Ether Derivatives
| Starting Material | Reagent | Base | Product |
| 1-(1H-PYRROL-2-YL)ETHAN-1-ONE OXIME | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, NaH, etc. | O-Alkyl-1-(1H-PYRROL-2-YL)ETHAN-1-ONE OXIME |
Synthesis of Oxime Ester Derivatives
The synthesis of oxime esters is achieved by acylating the oxime nitrogen. Oxime esters are notable as precursors for generating iminyl and carbon-centered radicals upon thermal or photochemical stimulation. mdpi.com The reaction involves treating the oxime with an acylating agent, such as an acyl chloride or an anhydride (B1165640), often in the presence of a base to scavenge the acidic byproduct. This method allows for the introduction of a wide range of alkanoyl and aroyl groups onto the oxime oxygen.
One-Pot and Multicomponent Reactions for 1-(1H-PYRROL-2-YL)ETHAN-1-ONE OXIME Synthesis
A notable example is the one-pot, two-step synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones. nih.gov This process involves an initial cyclization to an intermediate oxazepine, which then rearranges to the desired acetylpyrrole. Similarly, multicomponent reactions have been developed for the synthesis of diversely substituted 2-aminopyrroles, which can serve as precursors to functionalized analogs. nih.gov
Cascade reactions, a type of domino reaction, also show promise. For instance, a cascade involving oxime formation, cyclization to a nitrone, and subsequent intermolecular dipolar cycloaddition has been used to create complex heterocyclic systems. rsc.org This highlights the potential for developing a multicomponent strategy that incorporates the formation of the oxime functionality within the main reaction sequence.
Green Chemistry Principles in 1-(1H-PYRROL-2-YL)ETHAN-1-ONE OXIME Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. For the synthesis of 1-(1H-pyrrol-2-yl)ethan-1-one oxime and its precursors, several greener alternatives to traditional methods are being explored.
Key areas of focus include:
Use of Greener Solvents: The classical Paal-Knorr synthesis of pyrroles, which can be a route to the 2-acetylpyrrole precursor, has been adapted to use water as a solvent at room temperature, often with the aid of surfactants like sodium dodecyl sulfate. orientjchem.org
Catalyst-Free Reactions: Some multicomponent syntheses of highly substituted pyrroles can proceed efficiently in ethanol (B145695) without the need for a catalyst, reducing the environmental impact associated with heavy metal catalysts. orientjchem.org
Atom Economy: One-pot and multicomponent reactions inherently improve atom economy by reducing the number of isolation and purification steps. nih.govrsc.org
Use of Safer Reagents: The reduction of nitroaryl compounds to their amino derivatives, a common step in building substituted heterocycles, can be achieved using inexpensive and relatively safe reagents like iron powder in the presence of a catalytic amount of aqueous acid. rsc.org
By incorporating these principles, the synthesis of 1-(1H-pyrrol-2-yl)ethan-1-one oxime and its derivatives can be made more sustainable and environmentally friendly.
Chemical Reactivity and Transformational Chemistry of 1 1h Pyrrol 2 Yl Ethan 1 Oneoxime
Reactivity of the Oxime Functionality
The oxime group (C=N-OH) is the site of several important chemical transformations, including additions, rearrangements, and redox reactions.
Nucleophilic Additions and Substitutions
The carbon-nitrogen double bond of the oxime is susceptible to nucleophilic attack, although it is generally less electrophilic than a carbonyl group. The reactivity can be enhanced by converting the hydroxyl group into a better leaving group. For instance, O-acylation of the oxime with reagents like acetyl chloride can yield O-acyloximes. These derivatives are more reactive towards nucleophiles.
While specific studies on the nucleophilic addition to 1-(1H-pyrrol-2-yl)ethan-1-one oxime are not extensively documented, the general reactivity of oximes suggests that strong nucleophiles can add to the C=N bond. Furthermore, the oxime nitrogen possesses a lone pair of electrons and can act as a nucleophile itself. For example, it can be O-alkylated or O-acylated under appropriate conditions.
Rearrangement Reactions Involving the Oxime Group
The most significant rearrangement reaction of ketoximes is the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction is highly stereospecific, with the group positioned anti-periplanar to the oxime's hydroxyl group migrating to the nitrogen atom.
For 1-(1H-pyrrol-2-yl)ethan-1-one oxime, two geometric isomers exist, (E) and (Z), which will yield different amide products upon rearrangement.
Migration of the pyrrolyl group: If the pyrrolyl group is anti to the hydroxyl group, the rearrangement will produce N-(1H-pyrrol-2-yl)acetamide.
Migration of the methyl group: Conversely, if the methyl group is anti to the hydroxyl group, the product will be N-methyl-1H-pyrrole-2-carboxamide.
A variety of reagents can be employed to catalyze the Beckmann rearrangement, each with its own set of reaction conditions. wikipedia.orgorganic-chemistry.orglibretexts.org
Table 1: Selected Reagents for the Beckmann Rearrangement
| Reagent | Description |
| Strong Acids (H₂SO₄, PPA) | Classical and widely used catalysts for the rearrangement. wikipedia.org |
| Phosphorus Pentachloride (PCl₅) | One of the original reagents used by Beckmann to effect the transformation. libretexts.org |
| Thionyl Chloride (SOCl₂) | Another common reagent that converts the hydroxyl into a good leaving group. wikipedia.org |
| Cyanuric Chloride | A milder reagent that can promote the rearrangement, often with a co-catalyst like zinc chloride. wikipedia.org |
Reduction and Oxidation Pathways
The oxime functionality can be readily reduced to the corresponding primary amine. This transformation is a valuable synthetic route to 1-(1H-pyrrol-2-yl)ethan-1-amine. Various reducing agents can accomplish this, with catalytic hydrogenation being a common method.
Table 2: Common Reagents for the Reduction of Oximes to Amines
| Reagent | Conditions | Product |
| H₂/Pd/C | Hydrogen gas with palladium on carbon catalyst. uc.pt | 1-(1H-pyrrol-2-yl)ethan-1-amine |
| Raney Nickel | Used in catalytic transfer hydrogenation with a hydrogen donor like 2-propanol. utc.edu | 1-(1H-pyrrol-2-yl)ethan-1-amine |
| Sodium Borohydride (NaBH₄) | Often used in the presence of a transition metal salt. | 1-(1H-pyrrol-2-yl)ethan-1-amine |
| Lithium Aluminium Hydride (LiAlH₄) | A powerful reducing agent capable of reducing oximes to amines. | 1-(1H-pyrrol-2-yl)ethan-1-amine |
The oxidation of 1-(1H-pyrrol-2-yl)ethan-1-one oxime is less commonly described but can be expected to regenerate the parent ketone, 2-acetylpyrrole (B92022), under certain oxidative conditions.
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack. The position of substitution is directed by the existing 2-acetyl oxime group. This group is electron-withdrawing and deactivating, directing incoming electrophiles primarily to the C4 and C5 positions. Research on the related compound, 2-acetylpyrrole, shows that electrophilic substitution, such as acetylation, occurs at the 4- and 5-positions. researchgate.net
Typical electrophilic substitution reactions applicable to pyrrole can be extrapolated to 1-(1H-pyrrol-2-yl)ethan-1-one oxime:
Nitration: Reaction with nitric acid in acetic anhydride (B1165640) would likely yield a mixture of 4-nitro and 5-nitro derivatives. youtube.com
Sulfonation: Treatment with a sulfur trioxide-pyridine complex is expected to produce the corresponding 4- and 5-sulfonic acids. youtube.com
Friedel-Crafts Acylation: While pyrrole itself can polymerize under harsh Friedel-Crafts conditions, milder methods can be used. Acylation would be expected to occur at the C4 or C5 position. youtube.com
N-H Acidity and Deprotonation Reactions of the Pyrrole Nitrogen
The proton attached to the pyrrole nitrogen is acidic and can be removed by a suitable base. Studies on the parent compound, 2-acetylpyrrole, have shown that it can be readily deprotonated and subsequently alkylated at the nitrogen position. sigmaaldrich.comchemicalbook.com This reactivity is directly applicable to 1-(1H-pyrrol-2-yl)ethan-1-one oxime.
The reaction typically involves a strong base to generate the pyrrolide anion, which then acts as a nucleophile.
Reaction Example: 1-(1H-pyrrol-2-yl)ethan-1-one oxime + Base (e.g., NaH, KOH) → [1-(pyrrol-2-yl)ethan-1-one oxime]⁻ Na⁺ [1-(pyrrol-2-yl)ethan-1-one oxime]⁻ Na⁺ + R-X (e.g., CH₃I) → 1-(1-alkyl-1H-pyrrol-2-yl)ethan-1-one oxime + NaX
This reaction provides a straightforward route to N-substituted derivatives of the title compound.
Halogenation Reactions of 1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME
Halogenation of the pyrrole ring occurs via an electrophilic substitution mechanism. As with other electrophilic reactions, the substitution is directed to the C4 and C5 positions due to the deactivating nature of the substituent at C2. researchgate.net The reaction of pyrroles bearing electron-withdrawing groups at the 2-position with halogenating agents typically yields a mixture of 4-halo and 5-halo products, often with a preference for the 4-position. researchgate.net
Table 3: Reagents for the Halogenation of the Pyrrole Ring
| Reagent | Halogen Introduced | Expected Major Products |
| N-Bromosuccinimide (NBS) | Bromine | 1-(4-Bromo-1H-pyrrol-2-yl)ethan-1-one oxime and 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one oxime. researchgate.net |
| N-Chlorosuccinimide (NCS) | Chlorine | 1-(4-Chloro-1H-pyrrol-2-yl)ethan-1-one oxime and 1-(5-Chloro-1H-pyrrol-2-yl)ethan-1-one oxime. acs.org |
| Iodine (I₂) / KI | Iodine | 1-(4-Iodo-1H-pyrrol-2-yl)ethan-1-one oxime and 1-(5-Iodo-1H-pyrrol-2-yl)ethan-1-one oxime. youtube.com |
Under exhaustive conditions, it is possible to achieve polyhalogenation of the pyrrole ring.
Cycloaddition Reactions and Heterocycle Annulation
The pyrrole moiety and the oxime group in 1-(1H-pyrrol-2-yl)ethan-1-one oxime and its derivatives provide a rich platform for the synthesis of novel heterocyclic frameworks through cycloaddition and annulation strategies. These reactions are pivotal in expanding the chemical space of pyrrole-containing compounds, leading to structures with potential applications in medicinal chemistry and materials science.
Recent research has demonstrated the utility of derivatives of 1-(1H-pyrrol-2-yl)ethan-1-one oxime in intramolecular cyclization reactions to form fused heterocyclic systems. Specifically, an iron-catalyzed protocol has been developed for the synthesis of substituted pyrrolo[1,2-a]quinoxalines from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes. acs.orgnih.govfao.org This transformation proceeds through the cleavage of the N–O bond in the oxime acetate, followed by an intramolecular C–H arylation reaction directed by the pyrrole ring. acs.orgnih.govfao.org
The reaction is typically carried out in acetic acid, with an iron catalyst facilitating the key bond-forming steps. acs.orgnih.gov This method is notable for its efficiency and convenience in constructing the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, which is a core structure in various biologically active molecules. nih.govnih.gov The scope of the reaction has been explored with various substituted N-arylpyrrole derivatives, demonstrating its utility in generating a library of functionalized quinoxaline-fused pyrroles.
Below is a data table summarizing the synthesis of pyrrolo[1,2-a]quinoxaline derivatives from the corresponding 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes.
| Entry | Substrate (1-(N-Arylpyrrol-2-yl)ethanone O-Acetyl Oxime) | Product (Pyrrolo[1,2-a]quinoxaline Derivative) | Yield (%) |
| 1 | 1-(N-phenylpyrrol-2-yl)ethanone O-acetyl oxime | 4-Methylpyrrolo[1,2-a]quinoxaline | 85 |
| 2 | 1-(N-(4-methylphenyl)pyrrol-2-yl)ethanone O-acetyl oxime | 4,8-Dimethylpyrrolo[1,2-a]quinoxaline | 82 |
| 3 | 1-(N-(4-methoxyphenyl)pyrrol-2-yl)ethanone O-acetyl oxime | 8-Methoxy-4-methylpyrrolo[1,2-a]quinoxaline | 78 |
| 4 | 1-(N-(4-chlorophenyl)pyrrol-2-yl)ethanone O-acetyl oxime | 8-Chloro-4-methylpyrrolo[1,2-a]quinoxaline | 75 |
Furthermore, the reactivity of the enamine tautomer of compounds derived from 2-acetylpyrrole has been exploited in 1,3-dipolar cycloaddition reactions. For instance, 3-(N,N-dimethylamino)-1-(pyrrol-2-yl)prop-2-en-1-one, an enaminone derived from 2-acetylpyrrole, has been shown to react with nitrilimines generated in situ from hydrazonyl chlorides. rsc.org This reaction proceeds via a [3+2] cycloaddition across the electron-rich double bond of the enaminone, followed by the elimination of dimethylamine (B145610) to afford pyrazole (B372694) derivatives. rsc.org This approach provides a pathway to novel pyrazole-substituted pyrroles.
The following table details the reaction of an enaminone derived from 2-acetylpyrrole with various nitrilimines.
| Entry | Enaminone | Hydrazonyl Chloride | Product (Pyrazole Derivative) | Yield (%) |
| 1 | 3-(Dimethylamino)-1-(pyrrol-2-yl)prop-2-en-1-one | C-Acetyl-N-phenylhydrazonyl chloride | 1-Phenyl-3-acetyl-5-(pyrrol-2-yl)pyrazole | Not specified |
| 2 | 3-(Dimethylamino)-1-(pyrrol-2-yl)prop-2-en-1-one | C-Acetyl-N-(4-chlorophenyl)hydrazonyl chloride | 1-(4-Chlorophenyl)-3-acetyl-5-(pyrrol-2-yl)pyrazole | Not specified |
These examples underscore the potential of 1-(1H-pyrrol-2-yl)ethan-1-one oxime and its derivatives as versatile building blocks in the synthesis of complex heterocyclic architectures through cycloaddition and annulation pathways.
Coordination Chemistry of 1 1h Pyrrol 2 Yl Ethan 1 Oneoxime and Its Analogs
Ligand Properties of 1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME: Metal-Binding Sites
This compound, also known as 2-acetylpyrrole (B92022) oxime, is a versatile ligand possessing multiple potential donor atoms for coordination with metal ions. The primary binding sites are typically the nitrogen atom of the oxime group (-C=N-OH) and the nitrogen atom of the pyrrole (B145914) ring. Oxime-type compounds are known to be amphoteric, acting as weak bases through the azomethine group (C=N) and weak acids via the hydroxyl group (-OH). researchgate.net
The ligand can coordinate to a metal center in several ways:
Monodentate Coordination: The ligand could potentially bind to a metal ion through the oxime nitrogen atom, which possesses a lone pair of electrons.
Bidentate Coordination: More commonly, the ligand acts as a bidentate chelating agent. Chelation can occur through two primary modes:
N,N-Coordination: Involving the pyrrole nitrogen and the oxime nitrogen. This forms a stable five-membered chelate ring, a common feature in coordination chemistry that enhances complex stability (the chelate effect).
N,O-Coordination: After deprotonation of the oxime's hydroxyl group, the ligand can coordinate through the oxime nitrogen and the oximate oxygen. This mode is prevalent in the coordination of similar oxime-containing ligands.
The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of other ligands in the coordination sphere. Studies on analogous ligands, such as thiosemicarbazones derived from 2-acetylpyrrole, show coordination through the imine nitrogen and the thione sulfur, suggesting that the imine-type nitrogen of the oxime group is a primary binding site. researchgate.net
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically follows a straightforward procedure involving the reaction of the ligand with a metal salt in an appropriate solvent. researchgate.net
A general synthetic route can be described as follows:
The this compound ligand is dissolved in a suitable solvent, often ethanol (B145695) or methanol.
An ethanolic solution of the desired transition metal salt (e.g., copper(II) chloride, cobalt(II) chloride, nickel(II) acetate) is added to the ligand solution. researchgate.netnih.gov
The reaction mixture is typically stirred and may be refluxed for a period ranging from 30 minutes to several hours to ensure the completion of the reaction. nih.gov
The resulting colored precipitate, which is the metal complex, is then isolated by filtration, washed with the solvent and/or distilled water to remove any unreacted starting materials, and dried under vacuum. nih.gov
The stoichiometry of the resulting complexes, often in a 2:1 ligand-to-metal ratio, can be proposed based on elemental analysis. The characterization of these newly synthesized complexes relies on a combination of analytical and spectroscopic techniques. Molar conductivity measurements in solvents like DMF or DMSO are used to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net Magnetic susceptibility measurements at room temperature help in elucidating the geometry of the complexes. For instance, a distorted octahedral or square-planar geometry can often be inferred from the magnetic moment of the metal center. researchgate.net
Spectroscopic Investigations of Coordination Compounds (e.g., UV-Vis, IR, NMR)
Spectroscopic methods are indispensable for elucidating the structure of coordination compounds by identifying the ligand's binding modes.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining how the ligand binds to the metal ion. Key vibrational bands of the free ligand are compared to those in the metal complex spectrum.
ν(C=N): The stretching vibration of the azomethine (C=N) group in the free oxime ligand is expected to shift upon coordination to the metal center. This shift is a strong indicator of the involvement of the oxime nitrogen in bonding. researchgate.netnih.gov
ν(N-O): The N-O stretching band of the oxime group also provides evidence of coordination.
ν(N-H): A shift or disappearance of the pyrrole N-H band can indicate its participation in coordination.
New Bands: The appearance of new, typically low-frequency, bands in the spectra of the complexes can be assigned to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, confirming the formation of coordinate bonds. researchgate.net
Table 1: Typical IR Spectral Data for Oxime-based Ligands and their Complexes
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |
|---|---|---|---|
| ν(O-H) | ~3200-3400 (broad) | Absent or shifted | Deprotonation and coordination of oxygen |
| ν(C=N) | ~1610-1640 | Shifted to lower or higher frequency | Coordination of azomethine nitrogen |
| ν(N-O) | ~930-960 | Shifted | Participation of the oxime group in binding |
| ν(M-N) | - | ~450-550 | Formation of metal-nitrogen bond |
| ν(M-O) | - | ~550-650 | Formation of metal-oxygen bond |
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help infer its geometry. The spectra of the complexes typically show bands arising from intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) bands. For complexes of d-block metals, d-d transition bands may also be observed, although they are often weak. The positions of these d-d bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand itself. However, for many transition metal complexes, particularly those of Cu(II) or Co(II), the paramagnetic nature of the metal ion can lead to significant broadening of NMR signals, making the spectra difficult or impossible to interpret. researchgate.net For diamagnetic complexes, such as those of Zn(II) or Ni(II) in a square-planar geometry, NMR can provide valuable structural information. A downfield shift of the proton signal for the oxime hydroxyl group upon complexation can confirm its involvement in coordination.
Structural Analysis of Metal-1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME Complexes
While detailed structural information from single-crystal X-ray diffraction is the definitive method for structure elucidation, obtaining suitable crystals can be challenging. researchgate.net In the absence of crystallographic data, the structures of complexes are often proposed based on a combination of elemental analysis, magnetic susceptibility, and spectroscopic data.
Based on studies of analogous ligands, several coordination geometries are possible for complexes of this compound:
Square-Planar: For metal ions like Ni(II), Pd(II), and Pt(II), a square-planar geometry is commonly proposed, especially when the ligand acts as a bidentate chelating agent leading to a 2:1 ligand-to-metal complex. researchgate.net
Tetrahedral: Metal ions such as Zn(II) often form tetrahedral complexes. researchgate.net
Octahedral: Ions like Cu(II) and Ni(II) can form octahedral structures, where the coordination sphere is completed by solvent molecules or other co-ligands. This geometry is often tetragonally distorted. researchgate.net
For example, research on Cu(II) complexes with similar oxime-containing ligands has suggested distorted octahedral geometries. researchgate.net The proposed structures often involve two bidentate ligand molecules coordinating to the metal center in a planar fashion, with two other ligands (e.g., water or acetate) occupying the axial positions.
Influence of Ligand Design on Coordination Geometry and Electronic Structure
The design of the ligand is a powerful strategy for tuning the properties of the resulting metal complexes. Modifications to the this compound scaffold can significantly influence the coordination geometry, electronic structure, and reactivity of the complex.
Electronic Effects: Introducing electron-donating or electron-withdrawing substituents onto the pyrrole ring can alter the electron density on the coordinating nitrogen atoms.
Electron-donating groups (e.g., alkyl groups) would increase the basicity of the pyrrole nitrogen, potentially strengthening the M-N bond and affecting the redox potential of the metal center.
Electron-withdrawing groups (e.g., nitro or halide groups) would decrease the electron density, weakening the M-N bond and making the complex more susceptible to oxidation.
Steric Effects: The introduction of bulky substituents near the coordination sites can impose steric constraints that dictate the coordination geometry. For instance, adding a large group at the position adjacent to the acetyl-oxime moiety on the pyrrole ring could hinder the formation of certain geometries and favor others. This steric hindrance can prevent the close approach of multiple ligands, potentially leading to complexes with lower coordination numbers or different isomeric forms. This principle is widely used in ligand design to achieve site-selective metal coordination. mdpi.com
By systematically modifying the ligand structure, it is possible to fine-tune the electronic and steric properties to create complexes with desired characteristics for applications in areas such as catalysis, materials science, and bioinorganic chemistry.
Advanced Spectroscopic and Structural Elucidation Studies of 1 1h Pyrrol 2 Yl Ethan 1 Oneoxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerism and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-(1H-pyrrol-2-yl)ethan-1-one oxime, NMR is instrumental in determining its isomeric form and conformational preferences. The presence of the C=N double bond in the oxime moiety gives rise to the possibility of E/Z (syn/anti) isomerism. These isomers are expected to exhibit distinct NMR spectra due to the different spatial orientations of the hydroxyl group relative to the pyrrole (B145914) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show characteristic signals for the pyrrole ring protons, the methyl protons, the N-H proton of the pyrrole, and the hydroxyl proton of the oxime. The chemical shifts of the pyrrole protons are influenced by the electron-withdrawing nature of the oxime substituent. In the case of the related pyrrole-2-carboxaldehyde oxime, proton signals for the pyrrole ring are observed in the aromatic region. nih.govorganicchemistrydata.org For 1-(1H-pyrrol-2-yl)ethan-1-one oxime, a mixture of E and Z isomers would likely result in two distinct sets of signals for the pyrrole and methyl protons, with the relative integration of these signals indicating the isomeric ratio. arpgweb.com The chemical shift of the methyl protons would be particularly sensitive to the orientation of the oxime's hydroxyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further evidence for the presence of isomers. Separate signals for each carbon atom in the E and Z forms are expected. The chemical shift of the carbon atom of the C=N bond would be a key indicator of the electronic environment and would differ between the two isomers. The carbons of the pyrrole ring will also show distinct chemical shifts depending on the isomer.
Conformational Analysis: The conformation of the molecule, particularly the rotational orientation of the pyrrole ring with respect to the oxime group, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can reveal through-space proximities between protons, helping to establish the preferred conformation in solution. For instance, an NOE between the oxime's hydroxyl proton and a specific proton on the pyrrole ring would provide strong evidence for a particular conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole N-H | 9.0 - 11.0 | - |
| Pyrrole C-H (3, 4, 5) | 6.0 - 7.5 | 105 - 130 |
| Oxime C=N | - | 145 - 160 |
| Oxime N-OH | 10.0 - 12.0 | - |
| Ethanone (B97240) CH₃ | 2.0 - 2.5 | 10 - 20 |
| Pyrrole C-2 | - | 130 - 140 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements.
Infrared (IR) Spectroscopy: The IR spectrum of 1-(1H-pyrrol-2-yl)ethan-1-one oxime is expected to display characteristic absorption bands for its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the pyrrole ring is also expected in this region, typically around 3400 cm⁻¹. The C=N stretching vibration of the oxime group should appear in the 1620-1680 cm⁻¹ range. The C=C and C-N stretching vibrations of the pyrrole ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The IR spectrum of the related pyrrole-2-carboxaldehyde shows characteristic peaks for the N-H and C=O stretching vibrations. researchgate.net
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for observing non-polar or weakly polar bonds. The C=C bonds of the pyrrole ring and the C=N bond of the oxime are expected to show strong Raman signals. The symmetric stretching vibrations of the pyrrole ring are also typically Raman active.
The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, aiding in the interpretation of the experimental spectra. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (Oxime) | 3200 - 3600 (broad) | Weak |
| N-H Stretch (Pyrrole) | ~3400 | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=N Stretch (Oxime) | 1620 - 1680 | Strong |
| C=C Stretch (Pyrrole) | 1400 - 1600 | Strong |
| N-O Stretch | 930 - 960 | Moderate |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 1-(1H-pyrrol-2-yl)ethan-1-one oxime, with a molecular formula of C₆H₈N₂O, the expected molecular weight is approximately 124.14 g/mol . echemi.com
Molecular Ion: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z 124 would be expected. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
Fragmentation Pattern: The fragmentation of 1-(1H-pyrrol-2-yl)ethan-1-one oxime is likely to proceed through several characteristic pathways. The fragmentation of the precursor, 2-acetylpyrrole (B92022), typically involves the loss of the acetyl group. nist.govnih.gov For the oxime, fragmentation may be initiated by the cleavage of the N-O bond, leading to the loss of a hydroxyl radical (•OH) or a water molecule (H₂O). Another likely fragmentation pathway is the cleavage of the bond between the pyrrole ring and the ethanone oxime moiety. The mass spectrum of pyrrole itself shows a prominent molecular ion at m/z 67. nist.govresearchgate.net Therefore, a fragment corresponding to the pyrrolyl cation or related species would be expected.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 124 | [C₆H₈N₂O]⁺ | Molecular Ion |
| 107 | [C₆H₇N₂]⁺ | Loss of •OH |
| 94 | [C₅H₄N-C=N]⁺ | Rearrangement and loss of CH₃ and OH |
| 67 | [C₄H₅N]⁺ | Pyrrole cation |
| 43 | [CH₃-C=N]⁺ | Acetonitrile cation fragment |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 1-(1H-pyrrol-2-yl)ethan-1-one oxime is not publicly available, analysis of related structures can provide valuable insights into its expected solid-state conformation and packing.
The crystal structure of a related phenylacetophenone oxime derivative reveals important details about the geometry of the oxime group and its participation in hydrogen bonding. nih.govresearchgate.net In the solid state, oximes often form hydrogen-bonded dimers or chains, with the hydroxyl group acting as a hydrogen bond donor and the nitrogen atom as an acceptor. nih.gov For 1-(1H-pyrrol-2-yl)ethan-1-one oxime, it is highly probable that the molecules will be linked by intermolecular hydrogen bonds involving the oxime's O-H and N atoms, as well as the pyrrole's N-H group.
The conformation of the molecule in the crystal will be determined by a balance of intramolecular steric effects and intermolecular packing forces. The planarity of the pyrrole ring and the oxime group will likely be a key feature, although some torsion may be observed to alleviate steric strain.
Table 4: Typical Bond Lengths and Angles for Oxime and Pyrrole Moieties
| Parameter | Typical Value |
| C=N Bond Length | ~1.28 Å |
| N-O Bond Length | ~1.41 Å |
| C-N-O Bond Angle | ~112° |
| Pyrrole C-C Bond Length | ~1.37 - 1.42 Å |
| Pyrrole C-N Bond Length | ~1.37 Å |
| Pyrrole C-N-C Bond Angle | ~108° |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization of Chiral Analogs
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the characterization of chiral molecules. While 1-(1H-pyrrol-2-yl)ethan-1-one oxime itself is not chiral, the introduction of a chiral center into the molecule would lead to enantiomers that can be distinguished by these techniques. The synthesis of chiral pyrrole-containing systems is an active area of research. rsc.orgrsc.org
For a chiral analog of 1-(1H-pyrrol-2-yl)ethan-1-one oxime, for example, by introducing a chiral substituent on the pyrrole nitrogen or the ethanone methyl group, CD spectroscopy would be invaluable for determining the absolute configuration and studying conformational changes in solution.
Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light. A chiral analog would exhibit a characteristic CD spectrum with positive or negative Cotton effects corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. Theoretical calculations of CD spectra can be used to correlate the experimental spectrum with a specific absolute configuration. nih.gov
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and can also be used to determine the absolute configuration of chiral molecules.
The study of chiral analogs of 1-(1H-pyrrol-2-yl)ethan-1-one oxime using chiroptical techniques would open up avenues for their potential application in areas such as asymmetric catalysis and chiroptical sensing. unipi.itacs.org
Computational and Theoretical Investigations of 1 1h Pyrrol 2 Yl Ethan 1 Oneoxime
Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost.
For 1-(1H-pyrrol-2-yl)ethan-1-oneoxime, DFT calculations would be instrumental in determining its most stable three-dimensional conformation. This involves geometry optimization, a process that systematically alters the positions of the atoms until the lowest energy state is found. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=N | 1.28 |
| N-O | 1.41 | |
| C-C (ring) | 1.38 - 1.42 | |
| C-N (ring) | 1.37 | |
| Bond Angle (°) | C-C-N (oxime) | 115.0 |
| C-N-O | 110.0 | |
| Dihedral Angle (°) | C(ring)-C(ring)-C-N | 178.5 |
Note: The values in this table are hypothetical and for illustrative purposes to show the type of data generated from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: The values in this table are hypothetical examples.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different charge regions. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas of neutral potential.
An MEP map of this compound would reveal the electronegative oxygen and nitrogen atoms of the oxime group as regions of high electron density, while the hydrogen atoms would be electron-deficient. This visual representation provides intuitive insights into the molecule's reactivity and intermolecular interaction sites.
Spectroscopic Property Prediction (NMR, IR, UV-Vis) via Quantum Chemical Calculations
Quantum chemical calculations can predict various spectroscopic properties, offering a powerful complement to experimental spectroscopy.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are based on the magnetic shielding environment of each nucleus, which is influenced by the molecule's electronic structure. Comparing calculated and experimental NMR spectra can aid in structure verification.
IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. These calculated frequencies can be assigned to specific bond stretches, bends, and torsions, helping to interpret experimental IR spectra. For this compound, characteristic vibrational frequencies for the C=N, N-O, and N-H bonds would be of particular interest.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. This analysis provides the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ, ppm) of N-OH proton | 10.5 |
| ¹³C NMR | Chemical Shift (δ, ppm) of C=N carbon | 155.2 |
| IR | Vibrational Frequency (cm⁻¹) of C=N stretch | 1650 |
| UV-Vis | λmax (nm) | 280 |
Note: These values are hypothetical and serve as examples of data obtained from such predictions.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore conformational changes, intermolecular interactions, and solvent effects.
For this compound, an MD simulation could be performed in a solvent, such as water, to study its solvation properties and the stability of its hydrogen-bonding networks. The simulation would track the trajectories of all atoms, providing insights into how the molecule interacts with its environment at an atomistic level.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively.
Biological Activity and Mechanistic Studies of 1 1h Pyrrol 2 Yl Ethan 1 Oneoxime Derivatives
Investigation of In Vitro Antimicrobial Activities
Derivatives of 1-(1H-pyrrol-2-yl)ethan-1-one oxime have been the subject of in vitro studies to determine their effectiveness against various microbial pathogens. Research has demonstrated that certain synthetic pyrrole (B145914) derivatives exhibit considerable antibacterial and antifungal properties. nih.gov For instance, a series of 2-acylhydrazino-5-arylpyrroles showed significant antifungal activity against Candida albicans and other clinical Candida isolates, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 µg/mL. nih.gov
In other studies, newly synthesized pyrrole derivatives were screened for their antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria such as Escherichia coli, Pseudomonas fluorescens, and Salmonella typhimurium. acgpubs.org Some of these compounds displayed promising inhibitory effects, particularly against the Gram-positive strains, with activity comparable to or even exceeding that of the standard antibiotic tetracycline. acgpubs.org The solvent used for testing, dimethyl sulfoxide (B87167) (DMSO), was confirmed to have no inhibitory effect on the bacteria. acgpubs.org
The structural features of these derivatives appear to play a crucial role in their antimicrobial potency. For example, the presence of a 4-hydroxyphenyl ring in one of the more potent compounds was linked to its antifungal activity against C. albicans. researchgate.net This suggests that specific substitutions on the pyrrole scaffold can significantly influence the antimicrobial spectrum and efficacy. nih.govresearchgate.net
Table 1: In Vitro Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound/Derivative | Target Microorganism(s) | Key Findings | Reference(s) |
| 2-acylhydrazino-5-arylpyrroles | Candida albicans, non-albicans Candida species | MIC values in the range of 0.39-3.12 µg/mL. nih.gov | nih.gov |
| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus | Promising activity, in some cases greater than tetracycline. acgpubs.org | acgpubs.org |
| Pyrrole derivative with 4-hydroxyphenyl ring | C. albicans | Potent antifungal activity. researchgate.net | researchgate.net |
| Pyrrole-2-carboxylate derivative (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | MIC value of 0.7 µg/mL. nih.gov | nih.gov |
Evaluation of In Vitro Anticancer Properties
The anticancer potential of 1-(1H-pyrrol-2-yl)ethan-1-one oxime derivatives has been extensively investigated against various human cancer cell lines. These studies have revealed that certain pyrrole compounds exhibit significant cytotoxic and antiproliferative effects. nih.govnih.gov
In one study, a series of new pyrrole derivatives demonstrated dose- and time-dependent cytotoxic activity against human colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) adenocarcinoma cell lines. nih.gov Specifically, compounds designated as 4a and 4d showed the most potent antitumor effects, particularly against the LoVo cell line. nih.gov For instance, treatment of LoVo cells with 400 μM of compound 4d for 24 hours resulted in a cell viability of only 3.93%. nih.gov Similarly, against the MCF-7 breast cancer cell line, compounds 4a and 4d at a concentration of 400 μM for 48 hours reduced cell viability to 15.13% and 12.82%, respectively. nih.gov
Other research has focused on different types of pyrrole derivatives. For example, isatin-pyrrole derivatives were tested against the HepG2 human liver cancer cell line, with one compound exhibiting an IC50 value of 0.47 µM. researchgate.net Additionally, 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety were evaluated against a panel of 60 human cancer cell lines. nih.gov One of these compounds, 8f, displayed significant growth inhibition against melanoma (MDA-MB-435, 62.46% inhibition) and breast cancer (MDA-MB-468, 40.24% inhibition) cell lines at a concentration of 10 µM. nih.gov
The mechanism of action for some of these compounds appears to involve the induction of apoptosis. nih.gov For instance, certain pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were found to induce apoptosis in prostate (PC3), breast (MCF-7), and lung (A549) cancer cells, as evidenced by an increase in late apoptotic cells and cell cycle arrest. eurekaselect.com
Table 2: In Vitro Anticancer Activity of Selected Pyrrole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |
| Pyrrole derivatives 4a and 4d | LoVo (colon), MCF-7 (breast) | Strong, dose- and time-dependent cytotoxicity. nih.gov | nih.gov |
| Isatin-pyrrole derivative 6 | HepG2 (liver) | IC50 value of 0.47 µM. researchgate.net | researchgate.net |
| Pyrrole-benzimidazole conjugate 8f | MDA-MB-435 (melanoma), MDA-MB-468 (breast) | Significant growth inhibition (62.46% and 40.24%, respectively). nih.gov | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (prostate) | IC50 value of 0.19 µM. eurekaselect.com | eurekaselect.com |
Preclinical Studies on Anticonvulsant Activities in Animal Models
While direct studies on 1-(1H-pyrrol-2-yl)ethan-1-one oxime itself are limited, research on structurally related oxime ether and pyrrole derivatives has shown promise in preclinical animal models of epilepsy. These studies typically involve screening the compounds in various seizure models to assess their anticonvulsant potential. nih.govnih.gov
For instance, a study on new arylalkylimidazole oxime ether derivatives evaluated their anticonvulsant activities using maximal electroshock (MES), subcutaneous metrazol (scMet), and 6 Hz seizure tests in mice. nih.gov All the synthesized compounds in this study showed protection in at least one of these acute seizure models. nih.gov For the more active compounds, the median effective dose (ED50) was determined, with values ranging from 25.48 to 99.56 mg/kg following intraperitoneal administration. nih.gov
In another study, newly synthesized heterocyclic amino acid derivatives based on a pyrrole scaffold were evaluated for their anticonvulsant activity. ijper.org The most effective compounds from this series were identified through these screening models. Neurotoxicity was also assessed to determine the therapeutic index of these potential anticonvulsant agents. nih.govijper.org
The general approach for evaluating anticonvulsant activity involves administering the test compounds to animals, typically mice, at various doses. nih.gov The animals are then subjected to seizure-inducing stimuli, and the ability of the compound to prevent or delay the onset of seizures is measured. nih.govnih.gov
Table 3: Preclinical Anticonvulsant Screening of Related Oxime and Pyrrole Derivatives
| Derivative Class | Animal Model | Seizure Test(s) | Key Findings | Reference(s) |
| Arylalkylimidazole Oxime Ethers | Mice | MES, scMet, 6 Hz | All compounds showed protection in at least one test; ED50 values of 25.48-99.56 mg/kg for active compounds. nih.gov | nih.gov |
| Pyrrole-based Heterocyclic Amino Acids | Mice | Not specified | Identification of efficacious compounds with low neurotoxicity. ijper.org | ijper.org |
| Isonipecotic Acid-based Heteroaryl Amino Acids | Mice | MES, scPTZ | Identification of several efficacious compounds. nih.gov | nih.gov |
Enzyme Inhibition Assays (e.g., Cholinesterases, Cyclooxygenase, Urease)
Derivatives of 1-(1H-pyrrol-2-yl)ethan-1-one oxime have been investigated for their ability to inhibit various enzymes, which is a common strategy in drug discovery to understand their mechanism of action and therapeutic potential.
Cholinesterases: Some pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.govnih.gov In one study, compounds with a 1,3-diaryl-pyrrole skeleton showed good and selective inhibition of BChE, with IC50 values ranging from 1.71 to 5.37 µM. nih.gov This selective inhibition is of interest for conditions where BChE plays a more significant role. nih.govnih.gov Kinetic studies revealed that one of the potent compounds inhibited BChE in a mixed competitive mode. nih.gov
Cyclooxygenase (COX): Certain 1-methyl-1H-pyrrole-2,5-dione derivatives have been evaluated as inhibitors of cyclooxygenase enzymes, COX-1 and COX-2. nih.gov One compound, in particular, was identified as a potent and selective COX-2 inhibitor with a COX-2 IC50 of 6.0 nM and a selectivity index greater than 168 when compared to COX-1. nih.gov This selective inhibition of COX-2 is a key feature of some modern anti-inflammatory drugs. Additionally, novel synthetic pyrrole derivatives have been shown to suppress COX-2 expression. nih.gov
Urease: Urease is another enzyme target for which pyrrole and oxime derivatives have been studied. Imidazopyridine-based oxazole (B20620) derivatives have demonstrated moderate to significant urease inhibitory activity. nih.gov Some of these compounds were even more potent than the standard inhibitor, thiourea. nih.gov The structure-activity relationship studies indicated that the presence of electron-withdrawing groups on the aryl ring enhanced the inhibitory potential. nih.gov Hydroxamic acids, which share some structural similarities with oximes, are also known urease inhibitors that act by interacting with the nickel ions in the enzyme's active site. researchgate.netfrontiersin.org
Table 4: Enzyme Inhibition by Pyrrole and Oxime Derivatives
| Derivative Class | Target Enzyme | Key Findings | Reference(s) |
| 1,3-diaryl-pyrroles | Butyrylcholinesterase (BChE) | Selective inhibition with IC50 values of 1.71-5.37 µM. nih.gov | nih.gov |
| 1-methyl-1H-pyrrole-2,5-diones | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition (IC50 = 6.0 nM). nih.gov | nih.gov |
| Imidazopyridine-based oxazoles | Urease | More potent than standard thiourea. nih.gov | nih.gov |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This method is frequently employed to understand the interactions between potential drug candidates, such as 1-(1H-pyrrol-2-yl)ethan-1-one oxime derivatives, and their biological targets at the molecular level.
In the context of anticancer activity, molecular docking studies have been performed on pyrrole derivatives against various protein targets. For instance, docking simulations of newly synthesized pyrrole derivatives were conducted against the ATP binding site of human topoisomerase IIα (PDB ID: 1zxm), an enzyme crucial for DNA replication in rapidly dividing cancer cells. citedrive.com The results indicated that some ligands exhibited good binding energies, suggesting a potential mechanism for their antiproliferative effects. citedrive.com In another study, pyrrole derivatives designed to target acute myeloid leukemia were docked into the ATP pocket of the FLT3 receptor (PDB ID: 6JQR), with some compounds showing higher fitness scores than the reference drug, gilteritinib. uomustansiriyah.edu.iq
For anticonvulsant activity, molecular docking has been used to investigate the interaction of oxime ether and pyrrole derivatives with the GABA-A receptor, a key target for many antiepileptic drugs. nih.govnih.govijper.org These studies have helped to elucidate the possible binding modes and key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the observed biological activity. ijper.org
In the realm of enzyme inhibition, molecular docking has provided insights into how pyrrole derivatives bind to the active sites of enzymes like COX-2 and BChE. nih.govnih.gov For COX-2 inhibitors, docking studies revealed that a potent compound had stronger binding interactions with COX-2 compared to COX-1, which supported the experimental data on its selectivity. nih.gov Similarly, for BChE inhibitors, docking helped to understand the mixed competitive inhibition mode observed in kinetic studies. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 1-(1H-pyrrol-2-yl)ethan-1-one oxime, SAR studies have provided valuable insights for optimizing their antimicrobial, anticancer, and enzyme-inhibiting properties.
In the area of antimicrobial activity, it has been observed that the nature and position of substituents on the pyrrole ring can significantly impact the potency and spectrum of activity. acgpubs.org For example, the presence of a 4-hydroxyphenyl ring was found to be a key feature for the antifungal activity of a particular pyrrole derivative against C. albicans. researchgate.net
For anticancer activity, SAR studies have highlighted the importance of specific functional groups. In a series of pyrrole derivatives, compounds with a benzoyl group and a 2-benzylaminophenyl moiety demonstrated the strongest antitumor effects. nih.gov In another study of isatin-pyrrole derivatives, the presence of a nitro group at the C-5 position and an N-methyl group on the isatin (B1672199) scaffold was associated with higher anticancer activity. researchgate.net
Regarding enzyme inhibition, SAR studies of urease inhibitors based on imidazopyridine-oxazole scaffolds revealed that analogs with strong electron-withdrawing groups, such as -CF3 and -NO2, or groups capable of forming strong hydrogen bonds, like -OH, exhibited superior inhibitory potentials. nih.gov For cholinesterase inhibitors, a 1,3-diaryl-pyrrole skeleton was identified as a promising scaffold for selective BChE inhibition. nih.gov
A thorough SAR study on oxime neurokinin antagonists demonstrated that various modifications to the oxime region could result in potent dual antagonists. nih.gov Furthermore, the introduction of certain polar groups on the oxime was found to improve the dual binding affinity to the subnanomolar range. nih.gov
Mechanisms of Action at the Cellular and Molecular Level (In Vitro)
Understanding the cellular and molecular mechanisms of action of 1-(1H-pyrrol-2-yl)ethan-1-one oxime derivatives is essential for their development as therapeutic agents. In vitro studies have begun to shed light on these mechanisms.
For their anticancer effects, several pyrrole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.goveurekaselect.com This has been demonstrated through assays that measure markers of apoptosis, such as the activation of caspases and the externalization of phosphatidylserine (B164497) (Annexin V binding). nih.goveurekaselect.com For example, certain pyrrolo[2,3-d]pyrimidine derivatives were found to induce apoptosis through the intrinsic pathway and cause cell cycle arrest. eurekaselect.com The cytotoxic effects of some pyrrole compounds have also been linked to the inhibition of cell division, with observations of mitoinhibition and chromosomal abnormalities. nih.gov
In the context of neuroprotection, some pyrrole derivatives have been shown to protect neuronal cells from neurotoxicity by suppressing the expression of COX-2, reducing the levels of prostaglandin (B15479496) E2 (PGE2), and inhibiting the production of reactive oxygen species (ROS) and lipid peroxidation. nih.gov These actions collectively contribute to an anti-inflammatory and antioxidant effect at the cellular level.
The enzyme inhibition studies also point to specific molecular mechanisms. For instance, the inhibition of cholinesterases leads to an increase in the levels of acetylcholine, a neurotransmitter, which is a mechanism relevant to the treatment of certain neurological disorders. nih.gov The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov The inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria, as it prevents the breakdown of urea into ammonia, a substance that can damage host tissues. nih.govresearchgate.net
Furthermore, some pyrrole derivatives are believed to exert their anticancer effects by targeting topoisomerase II, an enzyme that plays a critical role in DNA topology during cell division. citedrive.com By inhibiting this enzyme, these compounds can disrupt DNA replication and lead to the death of rapidly dividing cancer cells. citedrive.com
Emerging Applications of 1 1h Pyrrol 2 Yl Ethan 1 Oneoxime in Chemical Sciences
Role as a Key Reagent and Building Block in Multi-Step Organic Synthesis
1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME serves as a crucial starting material and intermediate in the synthesis of more complex molecules. The pyrrole (B145914) moiety is a common feature in many biologically active compounds and functional materials. The oxime group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures.
Pyrrole and its derivatives are fundamental components in the synthesis of numerous organic compounds. For instance, dipyrromethane (DPM) derivatives, which can be synthesized from pyrrole-based precursors, are key intermediates in the creation of both symmetrical and asymmetrical porphyrins. nih.govresearchgate.net These porphyrins have significant applications in various fields.
The versatility of the pyrrole scaffold is further demonstrated by the range of commercially available derivatives, which are categorized as bioactive small molecules, building blocks, and inhibitors. sigmaaldrich.comsigmaaldrich.com This availability underscores the importance of pyrrole-containing compounds in synthetic chemistry. The parent compound, 2-acetylpyrrole (B92022), is a well-established building block in organic synthesis. nih.gov
Applications in Catalysis and Organometallic Transformations
The nitrogen atom within the pyrrole ring and the nitrogen and oxygen atoms of the oxime group in this compound can act as coordination sites for metal ions. This property makes the compound and its derivatives potential ligands in organometallic chemistry and catalysis. The formation of metal complexes can modulate the reactivity of the organic framework, enabling a range of catalytic transformations.
Dipyrromethane derivatives, which are structurally related to the pyrrole core of this compound, are utilized as organometallic ligands. nih.govresearchgate.net This suggests that the pyrrole moiety can effectively coordinate with metal centers. The synthesis of such ligands often involves the use of catalysts like indium trichloride (B1173362) (InCl3) to facilitate the reaction. nih.govresearchgate.net
Potential in Materials Science for the Development of Novel Functional Materials
The unique electronic and structural properties of the pyrrole ring make this compound a promising candidate for the development of novel functional materials. Polymers and other materials incorporating the pyrrole unit can exhibit interesting optical, electronic, and conductive properties. The oxime group offers a site for polymerization or for grafting the molecule onto surfaces to modify their properties.
Pyrrole-containing structures are integral to the synthesis of porphyrins, which are known for their applications in materials science. nih.govresearchgate.net The ability of pyrrole derivatives to act as building blocks for larger, functional molecules highlights their potential in creating new materials. The development of such materials is an active area of research, with various pyrrole-based compounds being explored for their utility in specialty chemicals and materials.
Sensor Development and Chemo-sensing Applications
The ability of the oxime and pyrrole functionalities to interact with specific analytes through hydrogen bonding, metal coordination, or other non-covalent interactions makes this compound an attractive platform for the design of chemical sensors. Modifications to the pyrrole ring or the oxime group can be used to tune the selectivity and sensitivity of these sensors for various ions and small molecules.
Recent studies have shown that pyrrole-based compounds can be effective chemosensors. For example, 4-(pyrrol-1-yl)pyridine has been identified as a supramolecular chemodosimeter for detecting nitrite (B80452) ions in aqueous solutions. mdpi.com This system exhibits high sensitivity and selectivity, even in the presence of other competing anions. mdpi.com The sensing mechanism is believed to involve changes in the supramolecular assembly upon interaction with the analyte. mdpi.com The introduction of substituents on the pyrrole ring can modulate the sensing properties, indicating that derivatives of this compound could be tailored for specific sensing applications. mdpi.com
Derivatization for Analytical Method Development and Detection
The chemical reactivity of the oxime group in this compound allows for its derivatization to facilitate analytical detection. For instance, the compound can be converted into derivatives that are more readily detectable by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This can involve the introduction of a chromophore or a fluorophore to enhance spectroscopic detection.
The parent ketone, 1-(1H-pyrrol-2-yl)ethanone, and its derivatives are amenable to analysis by gas chromatography. nist.govnist.govnist.govnist.gov The National Institute of Standards and Technology (NIST) provides GC data for this compound, which is essential for developing analytical methods. nist.govnist.govnist.govnist.gov Derivatization can be employed to improve the volatility or thermal stability of the analyte, leading to better separation and detection. The availability of analytical standards and reference materials for related pyrrole compounds supports the development of robust analytical methodologies. sigmaaldrich.comsigmaaldrich.com
Data Tables
Table 1: Physicochemical Properties of 1-(1H-PYRROL-2-YL)ETHAN-1-ONE OXIME and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 63547-59-1 | C6H8N2O | 124.14 |
| 1-(1H-Pyrrol-2-yl)ethanone | 1072-83-9 | C6H7NO | 109.13 |
| 1-(1-Amino-1H-pyrrol-2-yl)ethanone | 158883-64-8 | C6H8N2O | 124.14 |
| 1-(1-Methyl-1H-pyrrol-2-yl)ethanone | 932-16-1 | C7H9NO | 123.15 |
| 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone | 39741-41-8 | C8H11NO | 137.18 |
Note: Data sourced from various chemical databases. echemi.comchemeo.comnih.govnist.govbldpharm.com
Future Research Directions and Perspectives
Design and Synthesis of Advanced Analogs with Enhanced Specificity
The synthesis of derivatives from pyrrole (B145914) oximes is a significant area of research. researchgate.net Future efforts will likely focus on the rational design and synthesis of advanced analogs of 1-(1H-pyrrol-2-yl)ethan-1-one oxime with improved specificity for biological targets. By strategically modifying the pyrrole ring, the oxime functional group, and the ethylidene moiety, researchers can fine-tune the molecule's steric and electronic properties. This can lead to derivatives with enhanced binding affinity and selectivity for specific enzymes, receptors, or other biomolecules. For instance, the introduction of various substituents on the pyrrole ring can significantly influence the biological activity of the resulting compounds. nih.gov
Exploration of Novel Reaction Pathways and Methodologies
The development of novel, efficient, and versatile synthetic methods for pyrrole derivatives is an ongoing endeavor in organic chemistry. bohrium.com Future research will likely explore new reaction pathways to synthesize and functionalize 1-(1H-pyrrol-2-yl)ethan-1-one oxime and its derivatives. This includes the use of multicomponent reactions, which allow for the construction of complex molecules in a single step, and the application of innovative catalytic systems, such as those based on transition metals or organocatalysts, to achieve higher yields and selectivities. rsc.orgresearchgate.net The exploration of reactions like cycloadditions and tandem sequences starting from pyrrole oximes could also unveil new avenues for creating diverse molecular architectures. researchgate.net
Integration of Computational Design with Experimental Validation
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.gov In the context of 1-(1H-pyrrol-2-yl)ethan-1-one oxime, computational methods can be employed to predict the biological activity and physicochemical properties of novel analogs. plos.org Techniques such as molecular docking can be used to simulate the binding of these compounds to specific protein targets, providing insights into structure-activity relationships. plos.org These in silico predictions can then guide the synthesis of the most promising candidates, which can be subsequently validated through experimental studies. This integrated approach can significantly accelerate the discovery and optimization of new bioactive molecules. nih.gov
Investigation of New Biological Targets and Mechanistic Pathways
While pyrrole derivatives are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties, the specific biological targets and mechanisms of action for many of these compounds are not fully understood. nih.gov Future research should focus on elucidating the mechanistic pathways through which 1-(1H-pyrrol-2-yl)ethan-1-one oxime and its derivatives exert their biological effects. This involves identifying and validating new protein targets and exploring their interactions at the molecular level. Such studies are crucial for the development of targeted therapies with improved efficacy and reduced side effects. The pyrrole scaffold has been identified as a key feature in compounds targeting various enzymes and receptors. nih.gov
Development of Sustainable Synthetic Strategies for 1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME Production
Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.gov Future research will likely focus on developing more sustainable and environmentally friendly methods for the production of 1-(1H-pyrrol-2-yl)ethan-1-one and its subsequent conversion to the oxime. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. The application of heterogeneous catalysts, which can be easily recovered and reused, is a particularly promising approach for developing sustainable synthetic protocols for pyrrole derivatives. mdpi.com
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The unique properties of the pyrrole ring make it a valuable component not only in medicinal chemistry but also in materials science. biolmolchem.com Future research on 1-(1H-pyrrol-2-yl)ethan-1-one oxime and its derivatives could benefit greatly from interdisciplinary collaborations. For example, chemists could work with materials scientists to develop novel polymers and functional materials incorporating this scaffold. Collaborations with chemical biologists could lead to the development of new chemical probes and diagnostic tools for studying biological processes. This interdisciplinary approach will be essential for unlocking the full potential of this versatile chemical entity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(1H-pyrrol-2-yl)ethan-1-one oxime?
The synthesis typically involves condensation of 2-acetylpyrrole (CAS 1072-83-9) with hydroxylamine hydrochloride under basic conditions. Ethanol or methanol is used as a solvent, with temperatures ranging from 60–80°C. Reaction completion is monitored via thin-layer chromatography (TLC). Purification is achieved through recrystallization using ethanol/water mixtures, yielding >95% purity .
| Parameter | Condition |
|---|---|
| Reactants | 2-acetylpyrrole, NH₂OH·HCl |
| Solvent | Ethanol/Methanol |
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
| Purification Method | Recrystallization |
Q. How can researchers validate the purity and structural integrity of this oxime derivative?
Key analytical methods include:
Q. What safety protocols are critical for handling this compound?
Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Key precautions:
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
- Avoid dust formation; store in airtight containers at RT .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and tautomeric behavior of this oxime?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomerization between syn and anti oxime forms. NIST Chemistry WebBook provides thermodynamic data (e.g., enthalpy changes) for validation .
Q. What strategies resolve contradictions in crystallographic data for metal complexes of this oxime?
Use SHELXL for refining high-resolution X-ray data. For twinned crystals, employ SHELXD/SHELXE pipelines. Discrepancies in bond lengths (e.g., N–O vs. C=N) require iterative refinement and validation via R-factor analysis .
Q. How does the oxime moiety influence biological activity in structure-activity relationship (SAR) studies?
The oxime group acts as a hydrogen-bond donor, enhancing interactions with enzymes (e.g., cholinesterase inhibition). Compare analogs like 1-(3-pyridyl)ethan-1-one oxime (CAS 5973-83-1) to assess substituent effects on potency .
Q. What are the challenges in stabilizing this compound under varying pH conditions?
Hydrolytic degradation occurs at extremes (pH < 3 or >10). Stabilization strategies:
Methodological Considerations
Q. How to design experiments for detecting trace impurities in scaled-up synthesis?
- HPLC-MS : Detect sub-1% impurities using C18 columns and electrospray ionization.
- Elemental Analysis : Verify stoichiometry (C₆H₈N₂O requires C 58.05%, H 6.50%, N 22.58%) .
Q. What spectroscopic techniques differentiate this oxime from its isomers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
